Petatrichol B

Description

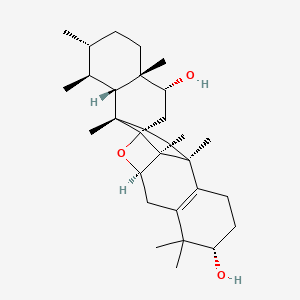

Petatrichol B is a pentacyclic triterpenoid isolated from the rhizome of Petasites tricholobus, a plant within the Asteraceae family. Its structure was elucidated through comprehensive spectroscopic analysis, including EIMS, HRSIMS, IR, 1D NMR, and 2D NMR, revealing a unique D:B-friedoursane skeleton with a 7α,14α-epoxy group and hydroxyl groups at positions 3β and 16α . The compound shares a molecular formula of C₃₀H₄₈O₃ (molecular weight: 456.72) with its analog, Petatrichol A, but differs in stereochemistry and functional group placement .

Properties

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(1S,3R,4S,7R,8S,9R,10S,13S,17S,21R,23S)-4,7,8,10,13,18,18,23-octamethyl-22-oxahexacyclo[11.9.1.01,10.04,9.014,19.021,23]tricos-14(19)-ene-3,17-diol |

InChI |

InChI=1S/C30H48O3/c1-17-11-12-26(5)22(32)16-30-28(7,24(26)18(17)2)14-13-27(6)19-9-10-21(31)25(3,4)20(19)15-23(33-30)29(27,30)8/h17-18,21-24,31-32H,9-16H2,1-8H3/t17-,18+,21+,22-,23-,24-,26-,27+,28+,29-,30+/m1/s1 |

InChI Key |

MQDJHKBRGRTGOR-PXERLXEHSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H](C[C@]34[C@]([C@@H]2[C@H]1C)(CC[C@@]5([C@]3([C@H](O4)CC6=C5CC[C@@H](C6(C)C)O)C)C)C)O)C |

Canonical SMILES |

CC1CCC2(C(CC34C(C2C1C)(CCC5(C3(C(O4)CC6=C5CCC(C6(C)C)O)C)C)C)O)C |

Synonyms |

26(14-8)abeo-D:B-friedoursane-3beta,16alpha-dihydroxy-7alpha,14alpha-epoxy-5(10)-ene petatrichol B |

Origin of Product |

United States |

Chemical Reactions Analysis

Isolation and Structural Features

Petatrichol B belongs to the triterpenoid class, characterized by a complex polycyclic scaffold with multiple oxygenated functional groups. Its structure includes a cyclopropane ring and hydroxyl groups at strategic positions, which influence its reactivity .

| Property | Description |

|---|---|

| Molecular formula | Not explicitly reported; inferred as C₃₀H₄₈O₆ (based on triterpenoid analogs) |

| Functional groups | Hydroxyl (-OH), cyclopropane, ester linkages |

| Key stereocenters | Multiple chiral centers (exact configuration undetermined) |

Acid/Base-Mediated Transformations

-

Ester Hydrolysis : The ester groups in this compound are susceptible to alkaline hydrolysis, yielding carboxylic acid derivatives. This reaction is critical for functionalizing the scaffold .

-

Cyclopropane Ring Opening : Under acidic conditions, the cyclopropane moiety undergoes strain-driven ring-opening reactions, forming dienes or carbonyl compounds depending on the protonation site .

Oxidation Reactions

-

Epoxidation : The double bonds in this compound react with peracids (e.g., mCPBA) to form epoxides, as observed in related triterpenoids .

-

Hydroxylation : Enzymatic oxidation (e.g., cytochrome P450) introduces additional hydroxyl groups, enhancing solubility and bioactivity .

Derivatization for Biological Studies

-

Acetylation : Hydroxyl groups are acetylated using acetic anhydride to improve membrane permeability in pharmacological assays .

-

Glycosylation : Sugar moieties are appended via Mitsunobu reactions to explore structure-activity relationships .

Computational Insights

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of this compound with Analogous Compounds

| Compound | Molecular Formula | Molecular Weight | Source | Key Structural Features |

|---|---|---|---|---|

| This compound | C₃₀H₄₈O₃ | 456.72 | Petasites tricholobus | 7α,14α-epoxy; 3β,16α-diol |

| Petatrichol A | C₃₀H₄₈O₃ | 456.72 | Petasites tricholobus | 7α,8α-epoxy; 3α,16α-diol |

| Ursolic Acid | C₃₀H₄₈O₃ | 456.70 | Widespread in plants | Pentacyclic; 3β-hydroxy; Δ12-unsaturation |

| Pseudotaraxasterol | C₃₀H₅₀O | 426.73 | Petasites tricholobus | Taraxane skeleton; 3β-hydroxy |

Comparison with Other Triterpenoids from Petasites spp.

The genus Petasites produces diverse triterpenoids, including:

- Ursolic Acid : A ubiquitous pentacyclic triterpene with anti-inflammatory and anticancer properties. Unlike this compound, ursolic acid lacks epoxy groups and exhibits a broader spectrum of bioactivity .

- Its bioactivity remains less studied compared to this compound .

- Bauer-7-ene-3β,16α-diol : A dihydroxylated triterpene with antibacterial properties but distinct structural simplicity relative to this compound .

Bioactivity Comparison

Table 2: Bioactivity Profiles of this compound and Related Compounds

Key findings:

- Antibacterial specificity : this compound shows selective activity against B. subtilis, while Petatrichol A inhibits both E. coli and S. aureus . This disparity may arise from structural differences affecting membrane permeability or target binding.

- Epoxy group role : The 7α,14α-epoxy in this compound may enhance stability and interaction with bacterial enzymes compared to the 7α,8α-epoxy in Petatrichol A .

- Ursolic acid’s versatility : Its Δ12-unsaturation and 3β-hydroxy group contribute to interactions with multiple cellular targets, explaining its broader pharmacological applications .

Q & A

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Methodological Answer : Perform meta-analysis of existing data to identify variables such as assay conditions, cell line origins, or solvent effects (e.g., DMSO concentration). Use statistical tools (ANOVA, regression) to assess significance of discrepancies. Replicate conflicting experiments under standardized protocols and validate findings with orthogonal assays (e.g., flow cytometry alongside MTT) .

Q. What experimental design principles apply to studying this compound’s mechanism of action?

- Methodological Answer : Adopt a hypothesis-driven framework (e.g., PICO: Population/Problem, Intervention, Comparison, Outcome). For example:

- Population : Cancer cell line X.

- Intervention : this compound at IC₅₀ dose.

- Comparison : Untreated cells or standard drug.

- Outcome : Apoptosis markers (caspase-3 activation, DNA fragmentation).

Combine omics approaches (transcriptomics/proteomics) with siRNA knockdowns to identify molecular targets .

Q. How can researchers optimize this compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer : Test formulation strategies such as nanoencapsulation, co-solvents (e.g., PEG-400), or prodrug derivatization. Use pharmacokinetic studies (e.g., plasma concentration-time curves) to assess bioavailability. Employ computational tools (QSAR, molecular docking) to predict solubility enhancements .

Q. What strategies mitigate bias when interpreting this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Apply blind analysis by masking compound identities during assay execution. Use cheminformatics software (e.g., Schrödinger, MOE) to correlate structural motifs (e.g., hydroxyl groups, stereochemistry) with activity. Validate SAR hypotheses through synthetic modification and retesting .

Which frameworks guide the development of rigorous research questions for this compound studies?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example:

- Feasible : Access to validated this compound samples.

- Novelty : Investigating understudied targets (e.g., autophagy pathways).

- Ethical : Adhering to animal welfare guidelines in in vivo work.

Pair with PICO for clinical relevance or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) for qualitative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.